N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N6OS and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed various methods for synthesizing novel compounds that include pyrazolo[3,4-d]pyrimidine derivatives, showcasing significant biological activities. For example, the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. These compounds were prepared through a series of reactions involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine, among others, and demonstrated significant antiviral activities against the H5N1 strain of the influenza A virus (Hebishy et al., 2020).
Biological Evaluation and Antimicrobial Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their biological activities, including anticancer and anti-5-lipoxygenase agents, highlighting their potential in therapeutic applications. A study described the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation for cytotoxic and 5-lipoxygenase inhibition activities, which showed promising results in terms of structure-activity relationships (Rahmouni et al., 2016).
Additionally, some novel thienopyrimidine derivatives synthesized from the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate have exhibited pronounced antimicrobial activity, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in combating microbial infections (Bhuiyan et al., 2006).
Antitumor and Antiviral Properties
Further research has explored the antitumor and antiviral properties of synthesized compounds. For instance, the synthesis and biological activity of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have been investigated, showing significant activity against measles in vitro and moderate antitumor activity against leukemia, thus offering new avenues for the development of therapeutic agents (Petrie et al., 1985).
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6OS/c1-11(2)25-15-13-10-24-28(16(13)27-18(26-15)30-3)9-8-23-17(29)12-6-4-5-7-14(12)19(20,21)22/h4-7,10-11H,8-9H2,1-3H3,(H,23,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYCHKWAJBDPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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